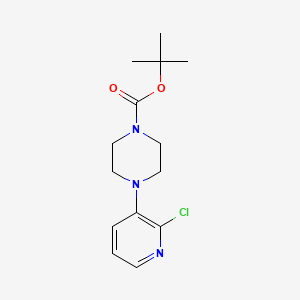

4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Descripción general

Descripción

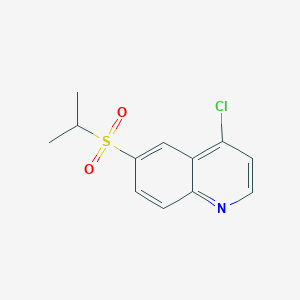

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C9H7FN2O3 . It has a molecular weight of 210.16 .

Synthesis Analysis

The synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one involves a reaction with potassium carbonate and triethylamine in dimethyl sulfoxide at 60℃ for 4 hours . The yield of this reaction is reported to be 91% .Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one are not available from the current search results .Aplicaciones Científicas De Investigación

Herbicidal Activity

- Synthesis and Herbicidal Activity : A study by Huang et al. (2005) explored compounds related to 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, focusing on their herbicidal activity. The research identified that some compounds demonstrated commercial levels of herbicidal activity, comparable to other protox-inhibiting herbicides. One compound, in particular, showed efficacy against velvetleaf and crabgrass and was safe to use on crops like cotton and maize when applied at specific stages of crop growth (Huang et al., 2005).

Antimicrobial and Antifungal Properties

- Antimicrobial and Antifungal Activity : Deswal et al. (2020) conducted a study on compounds derived from 5-fluoro-(1-prop-2-ynyl)indoline-2,3-dione, which is structurally related to 4-Fluoro-2-methyl-7-nitroisoindolin-1-one. The findings indicated significant antibacterial and antifungal potency, with certain compounds showing better effectiveness than standard reference drugs (Deswal et al., 2020).

Fluorescence in Biological Studies

- Fluorescence Probes : A study by Morris et al. (2011) explored novel profluorescent nitroxides, which included compounds related to 4-Fluoro-2-methyl-7-nitroisoindolin-1-one. These compounds were found to be suitable for monitoring processes involving free-radical species due to their significant difference in fluorescence output (Morris et al., 2011).

Antibacterial Properties

- Synthesis and Antibacterial Properties : Al-Hiari et al. (2007) investigated new 8-nitrofluoroquinolone models for their antibacterial properties. The study demonstrated that the prepared targets and intermediates had notable antibacterial activity against various bacterial strains (Al-Hiari et al., 2007).

EPR Oximetry in Viable Systems

- EPR Oximetry Studies : Shen et al. (2002) researched several isoindoline nitroxides, with properties related to 4-Fluoro-2-methyl-7-nitroisoindolin-1-one. These nitroxides were used as biophysical probes to study various cellular properties and processes. The study concluded that these nitroxides are useful for EPR studies in viable systems, especially for oximetry (Shen et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

4-fluoro-2-methyl-7-nitro-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGIGBGDHNFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methyl-7-nitroisoindolin-1-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)

![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)

![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)

![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)